molecular formula C16H23N3O2 B2847175 1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea CAS No. 2034446-14-3

1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea

Cat. No.: B2847175
CAS No.: 2034446-14-3
M. Wt: 289.379
InChI Key: SBGVOIHXNMELCD-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenyl ring substituted with a methoxyazetidinyl group, and a urea moiety. The combination of these functional groups contributes to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclopentylamine with 4-(3-methoxyazetidin-1-yl)phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the urea moiety can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in modulating biological pathways, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may act as an antagonist or agonist at certain receptor sites, thereby modulating physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-3-(4-(methylthio)phenyl)urea: Similar structure but with a methylthio group instead of a methoxyazetidinyl group.

    1-Cyclopentyl-3-(4-(trifluoromethoxy)phenyl)urea: Contains a trifluoromethoxy group, which imparts different electronic properties.

    1-Cyclopentyl-3-(4-(hydroxy)phenyl)urea: Features a hydroxyl group, affecting its hydrogen bonding capabilities.

Uniqueness

1-Cyclopentyl-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is unique due to the presence of the methoxyazetidinyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer specific advantages in terms of selectivity and potency in its applications.

Properties

IUPAC Name

1-cyclopentyl-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-21-15-10-19(11-15)14-8-6-13(7-9-14)18-16(20)17-12-4-2-3-5-12/h6-9,12,15H,2-5,10-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGVOIHXNMELCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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